N~5~-CYCLOPENTYL-3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Overview
Description
N~5~-CYCLOPENTYL-3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentyl group, a hydroxyphenyl group, and an isoxazole ring. Its molecular formula is C14H17NO3, and it has a molecular weight of 247.29 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-CYCLOPENTYL-3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentylmagnesium bromide reacts with an appropriate precursor.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached through a nucleophilic substitution reaction, where a hydroxyphenyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of N5-CYCLOPENTYL-3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N~5~-CYCLOPENTYL-3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The isoxazole ring can be reduced to form a dihydroisoxazole derivative.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroisoxazole derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
N~5~-CYCLOPENTYL-3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N5-CYCLOPENTYL-3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: The compound may modulate signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
N~5~-CYCLOPENTYL-3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE: Characterized by its unique combination of cyclopentyl, hydroxyphenyl, and isoxazole groups.
This compound: Similar structure but with different substituents on the isoxazole ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-cyclopentyl-3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-13-8-4-3-7-11(13)12-9-14(20-17-12)15(19)16-10-5-1-2-6-10/h3-4,7-8,10,14,18H,1-2,5-6,9H2,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEDUPPMOXLPGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CC(=NO2)C3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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